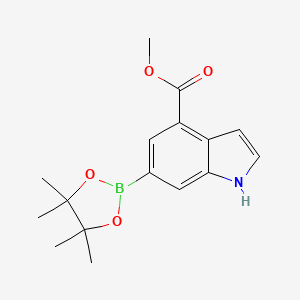

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

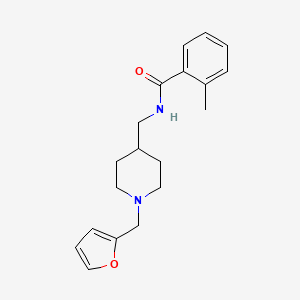

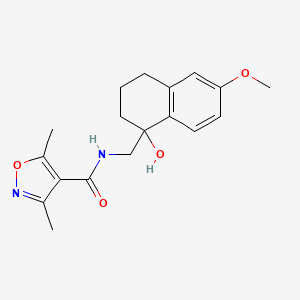

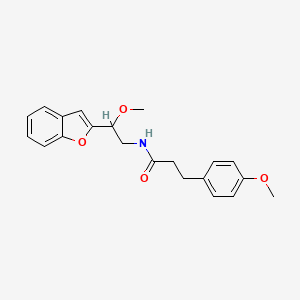

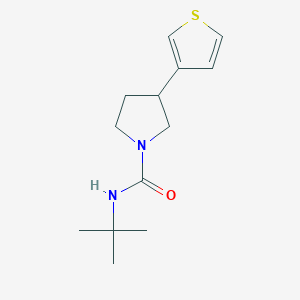

The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it may be used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of an indole core with a carboxylate group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position .Chemical Reactions Analysis

While specific reactions involving this compound are not available, compounds containing the 1,3,2-dioxaborolan-2-yl group are often used in Suzuki-Miyaura cross-coupling reactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing and analyzing compounds related to Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate. For example, a study focused on the synthesis of conformationally constrained tryptophan derivatives, highlighting the compound's utility in peptide conformation studies. These derivatives exhibit restricted conformational flexibility, important for understanding peptide structure-function relationships (Horwell et al., 1994).

Another research effort described the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, showcasing advanced methods for characterizing such compounds. This research provides insights into the molecular structures through X-ray diffraction and DFT calculations, offering a basis for further chemical modifications and applications (Huang et al., 2021).

Pharmaceutical Applications

Several studies have explored the pharmaceutical potentials of compounds structurally similar or related to this compound. Research on the synthesis and pharmacological investigation of tetrahydropyrimidine derivatives, for example, indicates potential applications in developing antihypertensive and anti-inflammatory medications. These compounds have shown comparative activity to established drugs in preclinical models, suggesting their relevance in designing new therapeutic agents (Chikhale et al., 2009).

Antimicrobial and Anticancer Evaluation

Compounds within the same chemical family have been evaluated for their antimicrobial and anticancer properties. One study synthesized a series of derivatives and assessed their in vitro activity against various microbial strains and cancer cell lines, discovering compounds with potent antimicrobial and anticancer activities. Such research underscores the potential of these compounds in developing new antimicrobial agents and cancer therapies (Sharma et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)10-8-12(14(19)20-5)11-6-7-18-13(11)9-10/h6-9,18H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHMLVNOYJXFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CNC3=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2759108.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2759117.png)